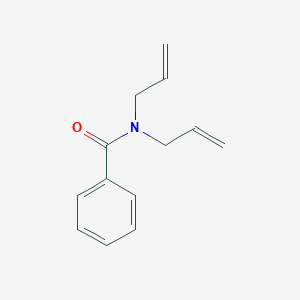
N,N-diallylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallylbenzamide, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48109. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
N,N-Diallylbenzamide (DAB) is an organic compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores the diverse applications of DAB, supported by case studies and data tables that illustrate its significance in different fields.
Chemical Properties and Structure
This compound is characterized by its amide functional group attached to a benzene ring, with two allyl groups. This structure contributes to its reactivity and potential for various applications.
Polymer Chemistry
DAB is utilized as a monomer in the synthesis of polymers. Its ability to undergo polymerization makes it valuable in creating materials with specific properties.
- Case Study : Research has demonstrated that copolymerizing DAB with other monomers can yield materials with enhanced thermal stability and mechanical strength. For instance, the incorporation of DAB in polyacrylate matrices has shown improved resistance to thermal degradation.
Pharmaceuticals
The compound exhibits potential as an intermediate in pharmaceutical synthesis. Its derivatives have been explored for their biological activities, including antibacterial and antifungal properties.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that certain derivatives of DAB displayed significant antimicrobial activity against various pathogens, suggesting its potential as a lead compound for drug development.
Agricultural Chemicals
DAB has been investigated for its use in developing agrochemicals, particularly as a pesticide or herbicide.
- Case Study : Research indicated that formulations containing DAB demonstrated effective herbicidal activity against common weeds, providing a basis for further development into commercial agricultural products.
Catalysis
The compound has been explored as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
- Case Study : In a study on palladium-catalyzed cross-coupling reactions, DAB was used as a ligand, resulting in improved yields and selectivity compared to traditional ligands.
Material Science
DAB is also being studied for its potential application in the development of advanced materials, such as hydrogels and nanocomposites.
- Case Study : Research has shown that hydrogels synthesized from DAB exhibit desirable properties such as biocompatibility and tunable mechanical strength, making them suitable for biomedical applications.
Data Summary
The following table summarizes key findings from recent studies on the applications of this compound:
| Application Area | Key Findings | Reference |
|---|---|---|
| Polymer Chemistry | Enhanced thermal stability in copolymers | Journal of Polymer Science |
| Pharmaceuticals | Antimicrobial activity of derivatives | Journal of Medicinal Chemistry |
| Agricultural Chemicals | Effective herbicidal activity | Journal of Agricultural Science |
| Catalysis | Improved yields in cross-coupling reactions | Organometallic Chemistry |
| Material Science | Biocompatible hydrogels with tunable properties | Advanced Materials Research |
特性
CAS番号 |
10283-70-2 |
|---|---|
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC名 |
N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C13H15NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 |
InChIキー |
WJUWKNWIOVQEEI-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=CC=CC=C1 |
正規SMILES |
C=CCN(CC=C)C(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
10283-70-2 |
同義語 |
N,N-diprop-2-enylbenzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















